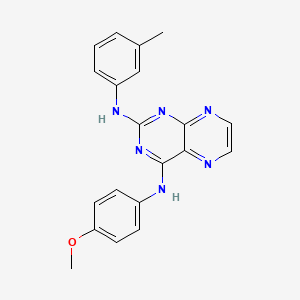

![molecular formula C13H11Cl2N5 B6421220 1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-98-0](/img/structure/B6421220.png)

1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity . They have also been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . The reaction of these derivatives with formamide, formic acid, and triethyl orthoformate gives the pyrazolo[3,4-d]pyrimidine .Molecular Structure Analysis

The molecular structure of “1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a six-membered unsaturated ring composed of carbon and nitrogen .Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has been used in the design and synthesis of new series of pyrrolo [2,3-d]pyrimidine derivatives . These derivatives have shown promising anticancer activity against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some of these compounds have shown significant cytotoxic effects and induced apoptotic death of cancer cells .

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized using this compound, have shown antimicrobial activity . These derivatives have been found to be biologically active depending on the nature of the groups on the carbon and nitrogen atoms .

Antioxidant Activity

Some new pyrimidine derivatives synthesized using this compound have been evaluated for their antioxidant activity . These compounds have shown strong inhibition of lipid peroxidation .

Anti-Lipid Peroxidation

The synthesized compounds have also been evaluated for their anti-lipid peroxidation activity . They have shown strong inhibition of lipid peroxidation, which is a key process in the pathogenesis of various diseases .

Anti-LOX Activities

These compounds have also been evaluated for their anti-LOX (Lipoxygenase) activities . LOX is an enzyme that plays a key role in the metabolism of polyunsaturated fatty acids to various physiological regulators .

EGFR-TK Inhibitors

New pyrazolo[3,4-d]pyrimidine derivatives synthesized using this compound have been designed as EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase) inhibitors . These inhibitors can be used in the treatment of various types of cancers .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit certain kinases . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK2 .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (such as kinases) by binding to their active sites, thereby inhibiting their activity .

Biochemical Pathways

Inhibition of kinases like cdk2 can affect cell cycle progression and proliferation, potentially leading to antitumor effects .

Pharmacokinetics

Related compounds with a pyrazolo[3,4-d]pyrimidine core have been noted for their lipophilicity, which allows them to diffuse easily into cells .

Result of Action

Related compounds have shown significant inhibitory activity against certain cell lines .

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N5/c1-19(2)12-9-6-18-20(13(9)17-7-16-12)8-3-4-10(14)11(15)5-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMLWRIUNBFPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid](/img/structure/B6421140.png)

![2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid](/img/structure/B6421144.png)

![ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B6421151.png)

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide](/img/structure/B6421164.png)

![3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid](/img/structure/B6421172.png)

![8-(4-ethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6421179.png)

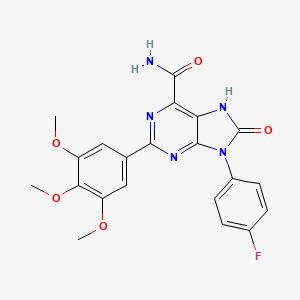

![7-(3,3-dimethyl-2-oxobutyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6421184.png)

![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)

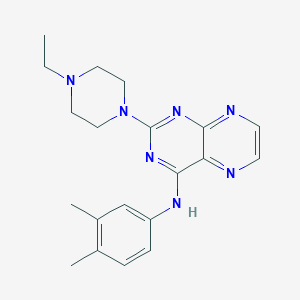

![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)

![4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6421207.png)

![2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B6421212.png)